molecular formula C15H14N2S B13472189 2-(2,5-Dimethylpyrrol-1-yl)-4-phenyl-thiazole

2-(2,5-Dimethylpyrrol-1-yl)-4-phenyl-thiazole

Cat. No.: B13472189
M. Wt: 254.4 g/mol
InChI Key: NKAMDTAGRHRRHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,5-Dimethylpyrrol-1-yl)-4-phenyl-thiazole is a heterocyclic compound that features a pyrrole ring substituted with two methyl groups and a phenyl-thiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-Dimethylpyrrol-1-yl)-4-phenyl-thiazole typically involves the reaction of 2,5-dimethylpyrrole with a suitable thiazole derivative. One common method involves the condensation of 2,5-dimethylpyrrole with 4-phenylthiazole-2-carbaldehyde in the presence of a base such as potassium carbonate in an organic solvent like ethanol. The reaction mixture is refluxed for several hours to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems for monitoring and controlling reaction parameters can improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-Dimethylpyrrol-1-yl)-4-phenyl-thiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, particularly at the pyrrole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Electrophilic substitution using halogens in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of corresponding pyrrole-2,5-dicarboxylic acid derivatives.

    Reduction: Formation of reduced thiazole derivatives.

    Substitution: Formation of halogenated pyrrole derivatives.

Scientific Research Applications

2-(2,5-Dimethylpyrrol-1-yl)-4-phenyl-thiazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2,5-Dimethylpyrrol-1-yl)-4-phenyl-thiazole involves its interaction with specific molecular targets. For instance, it has been shown to inhibit enzymes such as enoyl ACP reductase and dihydrofolate reductase, which are crucial for bacterial cell wall synthesis and folate metabolism, respectively . The compound binds to the active sites of these enzymes, thereby disrupting their normal function and leading to bacterial cell death.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide
  • 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N’-(2-(substituted)acetyl)benzohydrazides

Uniqueness

2-(2,5-Dimethylpyrrol-1-yl)-4-phenyl-thiazole is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for the development of new therapeutic agents and materials with tailored properties .

Properties

Molecular Formula

C15H14N2S

Molecular Weight

254.4 g/mol

IUPAC Name

2-(2,5-dimethylpyrrol-1-yl)-4-phenyl-1,3-thiazole

InChI

InChI=1S/C15H14N2S/c1-11-8-9-12(2)17(11)15-16-14(10-18-15)13-6-4-3-5-7-13/h3-10H,1-2H3

InChI Key

NKAMDTAGRHRRHT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(N1C2=NC(=CS2)C3=CC=CC=C3)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.